4-tert-Butoxy-3-fluoroaniline
Description
Significance of Fluorinated Anilines as Versatile Synthetic Intermediates
Fluorinated anilines are a class of organic compounds that have garnered substantial interest as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com The introduction of fluorine into an aniline (B41778) ring can profoundly alter the molecule's physical, chemical, and biological properties. google.com For instance, the high electronegativity of fluorine can weaken the basicity of the amine group and enhance the metabolic stability of the resulting compounds, which is a highly desirable trait in drug design. cas.cz
The presence of fluorine can lead to enhanced biological activity and selectivity for drug candidates. aksci.com Consequently, fluorinated anilines are foundational materials for a wide array of bioactive molecules, including anti-inflammatory, antidepressant, and anticancer agents. aksci.com The synthesis of these anilines can be achieved through various methods, such as the reduction of fluorinated nitroaromatics or through direct fluoroamination reactions. cymitquimica.comcas.cz The development of efficient and selective methods for producing functionalized fluoroanilines remains an active area of research, underscoring their importance in medicinal and materials science. aksci.com
Role of tert-Butoxy (B1229062) Substitution in Modulating Chemical Properties and Reactivity of Aromatic Systems
The tert-butoxy group, (CH₃)₃CO-, is a sterically bulky functional group that serves multiple roles in organic synthesis. It is widely employed as a protecting group for hydroxyl functionalities due to its stability under various conditions and its facile removal under acidic treatment. smolecule.com This allows chemists to temporarily block reactive sites, preventing unwanted side reactions during complex, multi-step syntheses. smolecule.com
Beyond its use as a protecting group, the steric bulk of the tert-butoxy substituent can significantly influence the stereochemistry and regioselectivity of reactions on an aromatic ring. smolecule.com When attached to an aromatic system, the related tert-butyl group acts as an ortho-para director in electrophilic aromatic substitution, and its presence can improve the solubility of otherwise poorly soluble aromatic compounds. achemblock.com The tert-butoxy group can also be a key component in catalysts and activators for various organic transformations. lookchem.com The strategic placement of a tert-butoxy group can thus be used to control reaction outcomes and modify the physical properties of a molecule.
Overview of 4-tert-Butoxy-3-fluoroaniline's Strategic Position in Advanced Organic Synthesis
This compound (CAS No. 1039941-26-8) is a compound that strategically combines the key attributes of both fluorinated anilines and tert-butoxy substituted aromatics. cymitquimica.comalfa-chemistry.com While specific research literature focusing exclusively on this molecule is limited, its structure suggests significant potential as a versatile building block in advanced organic synthesis.
The compound features an aniline core, a fundamental unit for countless chemical transformations. The fluorine atom at the 3-position, ortho to the amine and meta to the tert-butoxy group, introduces unique electronic effects. It can influence the acidity of the amine, modulate the reactivity of the aromatic ring, and serve as a site for specific interactions in a biological context. smolecule.com
Simultaneously, the tert-butoxy group at the 4-position provides steric hindrance and can direct incoming electrophiles. Its bulky nature can be exploited to control regioselectivity in subsequent reactions. Furthermore, the tert-butoxy group can be cleaved under acidic conditions to reveal a phenol (B47542), adding another layer of synthetic versatility. This dual functionality makes this compound a potentially valuable intermediate for creating complex, highly substituted aromatic compounds, particularly in the fields of medicinal chemistry and materials science where fine-tuning of molecular properties is critical. smolecule.com
Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1039941-26-8 | cymitquimica.com, alfa-chemistry.com |
| Molecular Weight | 183.22 g/mol | cymitquimica.com, alfa-chemistry.com |
| Molecular Formula | C₁₀H₁₄FNO | smolecule.com |
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-[(2-methylpropan-2-yl)oxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQNVLMXQIDZMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Tert Butoxy 3 Fluoroaniline and Analogous Compounds
The synthesis of 4-tert-butoxy-3-fluoroaniline and its analogs is of significant interest due to their application as intermediates in the development of pharmaceuticals and agrochemicals. google.com Various synthetic strategies have been developed to produce these substituted anilines, each with distinct advantages and limitations. These methods often involve the introduction of the fluorine and tert-butoxy (B1229062) groups onto an aromatic ring, followed by the formation of the aniline (B41778) functionality, or vice-versa. The regioselectivity of these reactions is a critical consideration in achieving the desired substitution pattern.
Precursor Synthesis Strategies for Substituted Anilines
The preparation of substituted anilines, including this compound, relies on a range of established and innovative chemical transformations. These strategies often begin with readily available aromatic compounds that are sequentially functionalized.
Nitration and Subsequent Reduction of Fluorinated Aromatic Substrates
A common and well-established method for synthesizing aromatic amines involves the nitration of an aromatic ring followed by the reduction of the resulting nitro group. youtube.comwikipedia.orgchemistrysteps.com In the context of fluorinated anilines, this process would typically start with a fluorinated aromatic compound. google.com
The nitration is generally carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). wikipedia.org The regioselectivity of the nitration is dictated by the directing effects of the substituents already present on the aromatic ring. wikipedia.org For instance, the nitration of fluorobenzene (B45895) yields a mixture of ortho- and para-nitrofluorobenzene. cas.cz
Following the introduction of the nitro group, the subsequent reduction to an amine can be achieved using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C) or using metals such as iron, tin, or zinc in the presence of an acid. youtube.comchemistrysteps.com This two-step sequence provides a versatile route to a wide array of substituted anilines. However, a notable disadvantage of this method is the often high cost of the initial fluorinated aromatic starting materials. google.com
For the synthesis of 3-fluoro-4-nitroaniline, a related compound, 3-fluoroaniline (B1664137) can be nitrated. chemicalbook.com The amino group is first protected, for example, by reaction with benzaldehyde, before nitration with a mixture of nitric and sulfuric acid. chemicalbook.com
| Reagent/Catalyst | Conditions | Product |
| HNO₃, H₂SO₄ | Varies | Nitrated aromatic compound |
| H₂, Pd/C or Fe, HCl | Varies | Aromatic amine |
Halogen-Fluorine Exchange Reactions (Halex Process) and Reductive Amination
The Halex process is a crucial industrial method for the synthesis of fluoroaromatics, which involves a nucleophilic aromatic substitution (SNAr) reaction to replace a chlorine or bromine atom with fluorine. chemtube3d.comchemicalonline.com This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to the halogen being replaced. google.comgoogle.com The process typically employs a source of fluoride (B91410) ions, such as potassium fluoride (KF), and is conducted in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at elevated temperatures. chemicalonline.comwikipedia.org
Once the fluoroaromatic compound, for example, 1-fluoro-4-nitrobenzene, is synthesized via the Halex process from 4-chloronitrobenzene, the nitro group can be reduced to an aniline, yielding 4-fluoroaniline. cas.czwikipedia.org This subsequent reduction provides a pathway to various fluoroanilines. wikipedia.org
Reductive amination is a versatile method for forming carbon-nitrogen bonds and is considered a greener alternative to traditional alkylation reactions. acsgcipr.orgmasterorganicchemistry.com This reaction involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comrsc.org Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation being common choices. acsgcipr.orgorganic-chemistry.org While reductive amination is a powerful tool for synthesizing a wide range of amines, it is not directly applicable for creating a primary aniline from a non-aminated aromatic ring. Instead, it is used to further functionalize existing anilines or other primary and secondary amines. masterorganicchemistry.com
| Process | Key Features | Typical Application |
| Halex Process | Halogen exchange (Cl to F) on activated aromatic rings. google.comgoogle.com | Synthesis of fluoroaromatics from chloroaromatics. chemtube3d.com |
| Reductive Amination | Formation of amines from carbonyls and less substituted amines. acsgcipr.org | Synthesis of secondary and tertiary amines. thieme-connect.com |
Hofmann Degradation of Fluorinated Benzamide (B126) Derivatives
The Hofmann degradation, also known as the Hofmann rearrangement, provides a method for converting a primary amide into a primary amine with one fewer carbon atom. youtube.com This reaction proceeds by treating the amide with bromine or chlorine in an aqueous solution of a strong base, such as sodium hydroxide. youtube.com The reaction involves the formation of an N-haloamide intermediate, which then undergoes rearrangement to form an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide. youtube.com
This method can be applied to the synthesis of fluorinated anilines from the corresponding fluorinated benzamide derivatives. google.com For example, this process can be used to prepare 2,6-difluoroaniline, a compound that is not readily accessible through other common synthetic routes. google.com However, the Hofmann degradation often suffers from moderate yields, which can limit its practicality for industrial-scale applications. google.com
| Starting Material | Reagents | Product | Key Intermediate |
| Fluorinated Benzamide | Br₂ or Cl₂, NaOH (aq) | Fluorinated Aniline | Isocyanate |
Oxidative Fluorination Approaches for Phenol (B47542) Derivatives and Analogs
The direct fluorination of phenol derivatives presents an alternative route to fluorinated aromatic compounds. Oxidative fluorination methods can introduce a fluorine atom onto the aromatic ring of a phenol. One approach involves the use of a hypervalent iodine reagent, such as [bis(trifluoroacetoxy)iodo]benzene, in the presence of a fluoride source like triethylamine (B128534) tris(hydrofluoride). cas.cz This method can be used to convert 4-tert-butylphenols into 4-tert-butyl-4-fluorocyclohexa-2,5-dien-1-ones. cas.cz These intermediates can then be aromatized under acidic conditions, with the loss of isobutene, to yield 4-fluorophenols. cas.cz
Another strategy is the deoxyfluorination of phenols, which directly replaces a hydroxyl group with a fluorine atom. nih.gov While various deoxyfluorination reagents exist, their application to phenols can be challenging. nih.gov
The regioselectivity of these fluorination reactions is a key consideration. For instance, the direct fluorination of phenol with elemental fluorine tends to produce a mixture of 2-fluorophenol (B130384) and 4-fluorophenol. cas.cz More recent methods aim to achieve higher selectivity. For example, a para-selective dearomatizing fluorination of phenols has been developed using I(I)/I(III) catalysis to generate fluorinated cyclohexadienones. nih.gov
| Method | Reagents | Intermediate/Product |
| Oxidative Fluorination of 4-tert-Butylphenols | [Bis(trifluoroacetoxy)iodo]benzene, Et₃N·3HF | 4-tert-Butyl-4-fluorocyclohexa-2,5-dien-1-ones |
| Deoxyfluorination of Phenols | Various deoxyfluorinating agents | Fluoroarenes |
Copper-Catalyzed Amination Routes for the Synthesis of 4-(tert-Butoxy)aniline from Aryl Chlorides
Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, are a powerful tool for the synthesis of anilines from aryl halides. galchimia.com While palladium-catalyzed Buchwald-Hartwig amination is also widely used, copper catalysis offers a complementary and often more cost-effective alternative. galchimia.comorganicreactions.org
The synthesis of 4-(tert-butoxy)aniline from an appropriate aryl chloride precursor can be achieved using a copper-catalyzed amination protocol. chemicalbook.com A general procedure involves reacting the aryl chloride with a source of ammonia, such as ammonium (B1175870) hydroxide, in the presence of a copper(I) catalyst, a suitable ligand, and a base. chemicalbook.comorganic-chemistry.org For example, copper(I) iodide (CuI) can be used as the catalyst, often in combination with a ligand to facilitate the reaction. chemicalbook.com The reaction is typically carried out in a polar aprotic solvent like DMSO at elevated temperatures. chemicalbook.com
Recent advancements in this area have focused on developing more active and stable catalyst systems that allow the reaction to proceed under milder conditions and with a broader substrate scope, including less reactive aryl chlorides. nih.govnih.gov The use of sterically hindered diamine ligands, for instance, has been shown to prevent catalyst deactivation and enable amination of aryl chlorides at lower temperatures. nih.govnih.gov
A typical reaction setup for the synthesis of 4-(tert-butoxy)aniline from 4-tert-butoxychlorobenzene would involve the following components:
| Component | Role | Example |
| Aryl Halide | Substrate | 4-tert-butoxychlorobenzene |
| Amine Source | Nucleophile | Ammonium hydroxide |
| Catalyst | Facilitates C-N bond formation | Copper(I) iodide (CuI) |
| Ligand | Stabilizes and activates the catalyst | N-(biphenyl-2-one)-1H-indole-2-carboxamide |
| Base | Promotes the reaction | Potassium phosphate (B84403) (K₃PO₄) |
| Solvent | Reaction medium | Dimethyl sulfoxide (DMSO) |
Reduction Pathways for the Synthesis of 4-tert-Butyl-3-fluoroaniline
The synthesis of 4-tert-butyl-3-fluoroaniline often involves the reduction of a precursor containing a nitro group at the desired amino position. A common strategy is to start with a molecule that already has the tert-butyl and fluoro substituents in the correct orientation, such as 1-tert-butyl-2-fluoro-4-nitrobenzene.
The reduction of the nitro group to an amine can be accomplished through various well-established methods. Catalytic hydrogenation is a widely used and efficient technique. This typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). chemistrysteps.com
Alternatively, reduction can be achieved using metals in acidic media. A classic example is the use of iron powder in the presence of an acid like hydrochloric acid or acetic acid. chemistrysteps.comgoogle.com Tin (Sn) or zinc (Zn) in hydrochloric acid are also effective reducing agents for this transformation. chemistrysteps.com These methods are often robust and tolerant of a range of other functional groups.
For instance, the synthesis of 3-chloro-4-fluoroaniline, an analogous compound, is commonly achieved by the reduction of 3-chloro-4-fluoronitrobenzene (B104753) using iron powder in an electrolyte solution. google.com A similar pathway can be envisioned for the synthesis of 4-tert-butyl-3-fluoroaniline from its corresponding nitro precursor.
| Reducing Agent | Conditions |
| H₂/Pd-C | Hydrogen gas, Palladium on carbon catalyst |
| Fe/HCl or Fe/CH₃COOH | Iron powder in acidic medium |
| Sn/HCl | Tin metal in hydrochloric acid |
| Zn/HCl | Zinc metal in hydrochloric acid |
Direct Amination and Catalytic Carbon-Nitrogen Bond Formation Methodologies
The synthesis of substituted anilines, including this compound, relies on a sophisticated toolkit of chemical reactions. Modern organic synthesis has moved beyond classical methods to embrace powerful catalytic systems that enable the formation of carbon-nitrogen (C-N) bonds with high efficiency, selectivity, and functional group tolerance. These methodologies are crucial for constructing the core aniline structure and for its further elaboration into more complex molecules.
Palladium-Catalyzed Buchwald-Hartwig Aminations Utilizing Fluorinated Aniline Units
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, involving the palladium-catalyzed cross-coupling of an amine with an aryl halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for synthesizing fluorinated aniline derivatives. The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orgacsgcipr.org
The choice of ligand, base, and palladium precursor is critical for achieving high yields, especially with challenging substrates like fluorinated anilines. Fluorinated anilines can be unstable under the harsh, strongly basic conditions often used in these couplings. nih.gov Research has shown that weaker bases, such as potassium phenoxide (KOPh), can be effective for the coupling of fluoroalkylamines with aryl halides, preventing degradation of the product. nih.govacs.org A variety of bulky, electron-rich phosphine (B1218219) ligands have been developed to facilitate the key steps of the catalytic cycle, enhancing reaction rates and expanding the substrate scope. acsgcipr.org
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Component | Examples | Role in Reaction |
|---|---|---|
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. acsgcipr.orgtcichemicals.com |
| Ligand | BINAP, XPhos, AdBippyPhos, tBu₃P·HBF₄ | Stabilizes the Pd center and facilitates oxidative addition and reductive elimination. nih.govtcichemicals.comnih.gov |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu, KOPh | Deprotonates the amine, enabling formation of the key palladium-amido intermediate. nih.govresearchgate.net |
| Substrates | Aryl bromides, aryl chlorides, aryl sulfonates | The electrophilic partner in the cross-coupling reaction. nih.govresearchgate.net |
Photoredox- and Cobalt-Based Dehydrogenative Coupling Strategies for Aniline Construction from Cyclohexanones
A novel and powerful strategy for constructing the aniline ring itself involves a dehydrogenative coupling approach starting from readily available cyclohexanones. nih.govmanchester.ac.uk This method bypasses the regioselectivity challenges often encountered in traditional electrophilic aromatic substitution. nih.gov The process begins with the condensation of a functionalized cyclohexanone (B45756) with an amine, which establishes the C-N bond with predetermined and site-selective control. nih.govmanchester.ac.uk
Following this condensation, a synergistic catalytic system based on photoredox and cobalt catalysis is employed to progressively desaturate the resulting cyclohexene (B86901) ring, ultimately leading to the aromatic aniline structure. nih.govmanchester.ac.uk This "non-canonical" cross-coupling exploits saturated cyclohexanones as surrogates for aryl electrophiles, offering a distinct advantage as the substitution pattern on the final aniline is dictated by the synthesis of the cyclohexanone precursor, which is governed by well-established carbonyl chemistry. nih.govrepec.org This approach has been successfully applied to the synthesis of various aniline derivatives and demonstrates utility in the late-stage functionalization of complex molecules. nih.gov
Metal- and Solvent-Free Brønsted Acidic Ionic Liquid Catalyzed Friedel-Crafts Reactions for Aniline-Based Triarylmethanes
While aniline itself can be challenging to use in classical Friedel-Crafts reactions due to its basicity causing it to react with the Lewis acid catalyst, modern methods have been developed to facilitate this transformation for creating aniline-based derivatives. doubtnut.com One such advanced methodology is the use of Brønsted acidic ionic liquids (BAILs) as both catalyst and solvent for the Friedel-Crafts alkylation of anilines with aldehydes to produce triarylmethanes. nih.govrsc.org
This approach is notable for being both metal- and solvent-free, aligning with the principles of green chemistry. A BAIL such as [bsmim][NTf₂] has been shown to be a highly efficient catalyst for the double Friedel-Crafts reaction between various anilines (primary, secondary, or tertiary) and aldehydes. nih.govrsc.org The reactions proceed with a broad substrate scope, affording the corresponding triarylmethane products in good to excellent yields, often up to 99%. nih.govrsc.org This methodology is scalable and provides a convenient and environmentally benign route to valuable triarylmethane structures derived from aniline precursors. nih.govresearchgate.net The reaction typically shows high regioselectivity, favoring the formation of the para,para-isomer as the major product. nih.gov
Palladium-Catalyzed Access to Fluoroallylic Amines from Primary Anilines
Primary anilines can serve as nucleophiles in innovative palladium-catalyzed reactions to generate structurally unique and valuable molecules. One such transformation is the synthesis of mono- and di-2-fluoroallylic amines from the reaction of primary anilines with gem-difluorocyclopropanes. nih.govd-nb.info Fluoroallylic amines are important motifs in medicinal chemistry, and this method provides direct access to them. rsc.org
The proposed mechanism involves the activation of the strained C-C bond of the gem-difluorocyclopropane by a Pd(0) catalyst. rsc.org This is followed by a β-fluoride elimination step to generate a π-allylpalladium intermediate. The primary aniline then acts as a nucleophile, attacking this intermediate to form a new C-N bond. A final reductive elimination step releases the fluoroallylic amine product and regenerates the active Pd(0) catalyst. rsc.org The reaction demonstrates high selectivity, and by controlling the stoichiometry, it is possible to synthesize either mono- or di-functionalized products. nih.gov
Table 2: Conditions for Palladium-Catalyzed Synthesis of 2-Fluoroallylic Amines
| Component | Example Reagent/Condition | Purpose |
|---|---|---|
| Catalyst | Pd(dba)₂ | Palladium(0) source. nih.gov |
| Ligand | XPhos | Facilitates the catalytic cycle. nih.govrsc.org |
| Base | K₃PO₄ | Promotes the reaction. nih.govrsc.org |
| Solvent | p-xylene | Reaction medium. nih.gov |
| Temperature | 110 °C | Provides thermal energy for the reaction. nih.gov |
Control of Regioselectivity and Enantioselectivity in the Synthesis of this compound Analogues
Achieving control over regioselectivity (where on a molecule a reaction occurs) and enantioselectivity (the preferential formation of one of two mirror-image isomers) is a central goal in modern organic synthesis. For aniline analogues, this control is critical for creating specific isomers with desired biological or material properties.
Regioselectivity in the functionalization of anilines is often governed by the electronic nature of the aniline ring and the directing effects of existing substituents. However, achieving non-traditional substitution patterns, such as meta-functionalization, can be challenging. researchgate.net Modern strategies often employ directing groups that temporarily bind to a catalyst and position it to act on a specific C-H bond. Furthermore, reaction conditions can be tuned to favor one isomer over another. For instance, in Friedel-Crafts type reactions, the choice of catalyst and solvent can influence the ratio of ortho and para products. nih.gov An acid-controlled method has also been reported for the regioselective functionalization of anilines in the presence of more basic aliphatic amines, exploiting the difference in basicity to achieve selective reaction at the aniline nitrogen. researchgate.net
Enantioselectivity is crucial when creating chiral molecules, particularly for pharmaceutical applications. The synthesis of enantioenriched aniline derivatives often relies on asymmetric catalysis, where a chiral catalyst transfers its "handedness" to the product. Chiral phosphoric acids, for example, have been used to catalyze the highly chemo-, site-, and enantioselective para-C-H aminoalkylation of N-monosubstituted anilines. researchgate.net Similarly, cobalt and nickel complexes bearing chiral ligands, such as indeno-pybox or binaphthyl-proline-imidazoline ligands, have been successfully employed in the enantioselective Friedel-Crafts alkylation of aniline derivatives to construct all-carbon quaternary stereocenters at the para-position. acs.orgrsc.org These catalytic systems create a chiral environment around the reactants, guiding the approach of the electrophile to one face of the aniline ring, resulting in the formation of one enantiomer in excess.
Chemical Transformations and Derivatization of 4 Tert Butoxy 3 Fluoroaniline
Reactions Involving the Aromatic Amine Moiety
The primary amine group in 4-tert-Butoxy-3-fluoroaniline is a versatile functional handle for the construction of more complex molecular architectures. It readily participates in reactions typical of aromatic amines, leading to a diverse array of derivatives.
Amidation and Acylation Reactions for Functionalized Derivatives
The nucleophilic character of the amine in this compound allows for straightforward amidation and acylation reactions. These transformations are fundamental in medicinal chemistry and materials science for the introduction of various functional groups, which can modulate the electronic properties, solubility, and biological activity of the parent molecule.
Acylation can be readily achieved using acyl chlorides or anhydrides under basic conditions. For instance, the reaction with an acyl chloride, such as benzoyl chloride, in the presence of a base like pyridine, would yield the corresponding N-acylated derivative. Similarly, acetic anhydride (B1165640) can be used to introduce an acetyl group, a common protecting group for anilines.
Table 1: Representative Amidation and Acylation Reactions
| Reactant 1 | Reagent | Product |
| This compound | Benzoyl Chloride/Pyridine | N-(4-(tert-butoxy)-3-fluorophenyl)benzamide |
| This compound | Acetic Anhydride | N-(4-(tert-butoxy)-3-fluorophenyl)acetamide |
Schiff Base Formation and Imine Chemistry
The condensation of this compound with aldehydes or ketones provides access to a wide range of Schiff bases, or imines. nih.govresearchgate.net These compounds are valuable intermediates in organic synthesis and have been investigated for their diverse biological activities. nih.govresearchgate.net The formation of the azomethine (-C=N-) linkage is typically catalyzed by an acid and involves the elimination of a water molecule. mdpi.com
A variety of aromatic and aliphatic aldehydes can be employed in this reaction, leading to Schiff bases with different steric and electronic properties. The imine functionality can be further elaborated, for example, through reduction to secondary amines or by participating in cycloaddition reactions.
Table 2: Examples of Schiff Base Formation
| Reactant 1 | Reactant 2 | Product |
| This compound | Benzaldehyde | (E)-N-benzylidene-4-(tert-butoxy)-3-fluoroaniline |
| This compound | Salicylaldehyde | 2-(((E)-(4-(tert-butoxy)-3-fluorophenyl)imino)methyl)phenol |
Cyclization Reactions Leading to Bicyclic and Tricyclic Heterocyclic Systems
The aromatic amine of this compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic systems. These scaffolds are prevalent in pharmaceuticals and functional materials.
Quinoxalines: Quinoxalines can be synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govchemscene.com While this compound is not a 1,2-diamine, it can be envisioned as a precursor to a substituted ortho-phenylenediamine, which could then undergo cyclization. A more direct approach involves the reaction of a substituted aniline (B41778) with other reagents to form the quinoxaline (B1680401) core. For example, derivatives of quinoxaline have been synthesized from 4-bromo-3-fluoroaniline, suggesting a potential pathway for derivatives of this compound. acs.org
Quinolines: The synthesis of quinolines can be achieved through various methods, such as the Friedländer synthesis, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. google.com Alternatively, substituted anilines can react with α,β-unsaturated carbonyl compounds in the Skraup or Doebner-von Miller reactions to yield quinolines.
Benzoimidazotriazines: The synthesis of benzoimidazotriazines typically requires an ortho-phenylenediamine as a starting material, which undergoes condensation with a suitable carbonyl compound followed by cyclization.
Phenazines: Phenazines are typically formed through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound or through the oxidative cyclization of ortho-amino-diphenylamines. The synthesis of phenazine-1-carboxylic acid derivatives has been reported starting from aniline and 2-bromo-3-nitro-benzoic acid, indicating a potential, albeit multi-step, route from this compound.
Phenoxazines: Phenoxazines can be synthesized through the oxidative coupling of 2-aminophenols. acs.orggoogle.com A hypothetical route to a phenoxazine (B87303) derivative from this compound would involve the introduction of a hydroxyl group ortho to the amine, followed by oxidative cyclization. Another approach involves the reaction of a 2-aminophenol (B121084) with a di-halo-dinitrobenzene. nih.gov
Generation of Triarylmethane Derivatives and Related Conjugated Structures
While specific examples starting from this compound are not prevalent in the literature, the general synthesis of triarylmethane dyes often involves the condensation of N,N-dialkylanilines with aromatic aldehydes or their derivatives, such as phthalic anhydride. It is conceivable that N-alkylation of this compound followed by reaction with a suitable electrophile could lead to the formation of triarylmethane structures. These compounds are of interest due to their extended π-conjugation and resulting chromophoric properties.
Reactions Governed by the Fluoro Substituent
The fluorine atom on the aromatic ring of this compound imparts unique reactivity to the molecule, primarily through its ability to act as a leaving group in nucleophilic aromatic substitution reactions.
Exploitation of Nucleophilic Aromatic Substitution (SNAr) Potential
The presence of the fluorine atom, a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, allows for the introduction of a variety of nucleophiles onto the aromatic ring. The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. In this compound, the position of the fluorine atom relative to the other substituents will influence its reactivity in SNAr reactions.
This reaction pathway is a powerful tool for the synthesis of highly functionalized aromatic compounds. For example, reaction with alkoxides, thiolates, or amines can lead to the corresponding ethers, thioethers, and substituted anilines, respectively. The conditions for SNAr reactions typically involve a strong nucleophile and a polar aprotic solvent.
Table 3: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product |
| Sodium Methoxide | 4-(tert-butoxy)-3-methoxyaniline |
| Sodium Thiophenoxide | 4-(tert-butoxy)-3-(phenylthio)aniline |
| Piperidine | 4-(tert-butoxy)-3-(piperidin-1-yl)aniline |
Influence of Fluorine on Electron Density, Reactivity, and Positional Selectivity
The fluorine atom at the 3-position of this compound significantly modulates the electron density of the aromatic ring, which in turn governs its reactivity and the positional selectivity of its chemical transformations. Fluorine exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating mesomeric or resonance effect (+M).
The interplay between the activating amino group and the deactivating but ortho, para-directing fluorine and tert-butoxy (B1229062) groups dictates the regioselectivity of electrophilic substitution reactions. The powerful activating and ortho, para-directing nature of the amino group generally dominates. Consequently, electrophilic attack is most likely to occur at the positions ortho to the amino group (C2 and C6). The fluorine atom at C3 sterically hinders the C2 position to some extent, which can lead to a preference for substitution at the C6 position.
The following table summarizes the directing effects of the substituents on the aromatic ring of this compound in electrophilic aromatic substitution reactions.
| Ring Position | Activating/Deactivating Influence | Steric Hindrance | Predicted Reactivity for Electrophilic Substitution |
| C2 | Activated by NH2 (+M), Activated by F (+M), Deactivated by F (-I) | High (from F and tert-Butoxy) | Possible, but sterically hindered |
| C5 | Deactivated by F (-I), Activated by tert-Butoxy (+M) | Low | Less likely due to meta position relative to NH2 |
| C6 | Activated by NH2 (+M) | Low | Most favored position |
Transformations and Steric Effects of the tert-Butoxy Group
Chemical Stability and Potential Cleavage Pathways of the Ether Linkage
The tert-butoxy group in this compound serves as a bulky, electron-donating group that also functions as a protecting group for the phenolic oxygen. The ether linkage is generally stable under basic and mild acidic conditions. However, it is susceptible to cleavage under strong acidic conditions.
The most common pathway for the cleavage of the tert-butyl ether is an acid-catalyzed elimination reaction. Protonation of the ether oxygen is followed by the departure of the stable tert-butyl carbocation, which is subsequently deprotonated to form isobutylene. This deprotection strategy is frequently employed in organic synthesis to unmask a phenol (B47542) functionality at a later stage of a synthetic sequence.
Potential Cleavage Pathways:
Strong Acid Catalysis: Treatment with strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄) can efficiently cleave the tert-butyl ether.
Lewis Acid Catalysis: Certain Lewis acids can also promote the cleavage of tert-butyl ethers.
The stability of the tert-butoxy group allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the ether linkage, provided strongly acidic conditions are avoided.
Steric and Electronic Influence of the tert-Butyl Moiety on Reaction Outcomes
The tert-butyl group is one of the bulkiest substituents commonly used in organic synthesis. Its significant steric hindrance plays a crucial role in directing the outcome of chemical reactions involving this compound.
Steric Effects:
Regioselectivity: The bulkiness of the tert-butoxy group can influence the regioselectivity of reactions on the aromatic ring. For instance, in reactions where substitution at the C5 position is electronically plausible, the steric hindrance from the adjacent tert-butoxy group would likely disfavor this outcome.
Reaction Rates: The steric bulk can hinder the approach of reagents to the nearby amino group and the C5 position, potentially slowing down reaction rates compared to less sterically encumbered analogs.
Electronic Effects:
Electron-Donating Nature: The tert-butyl group is weakly electron-donating through an inductive effect (+I). This effect, combined with the stronger +M effect of the ether oxygen, contributes to the activation of the aromatic ring towards electrophilic substitution, particularly at the ortho and para positions relative to the oxygen.
The interplay of these steric and electronic factors is critical in synthetic planning, allowing for controlled and selective transformations.
Multi-Component Reactions and Expedient Synthesis of Complex Molecular Scaffolds
This compound is a valuable building block in multi-component reactions (MCRs) for the rapid and efficient synthesis of complex heterocyclic scaffolds, which are often found in biologically active molecules such as kinase inhibitors. MCRs are one-pot reactions where three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials.
While specific examples directly citing this compound in named MCRs like the Ugi, Passerini, or Biginelli reactions are not extensively documented in readily available literature, its structural motifs are highly relevant to the synthesis of various heterocyclic systems commonly constructed via MCRs. Aniline derivatives are key components in many MCRs that lead to the formation of quinazolines, pyridines, and pyrimidines.
Hypothetical Application in a Biginelli-type Reaction:
A plausible, though not explicitly documented, multi-component reaction involving this compound could be a variation of the Biginelli reaction to synthesize dihydropyrimidinone derivatives. In such a reaction, this compound could potentially act as the amine component, reacting with an aldehyde and a β-ketoester.
The following table outlines the potential reactants and the resulting complex molecular scaffold in a hypothetical Biginelli-type reaction.
| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Scaffold |
| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | β-Ketoester (e.g., Ethyl acetoacetate) | Dihydropyrimidinone derivative |
The resulting dihydropyrimidinone scaffold could then be a precursor for further synthetic elaborations, leveraging the functionalities introduced by the specific choice of reactants. The tert-butoxy group could be deprotected to reveal a phenol, and the fluoro and amino groups offer sites for further functionalization, making this a versatile strategy for generating molecular diversity. The use of this compound in the synthesis of kinase inhibitors often involves its condensation with other heterocyclic systems, which can be viewed as a convergent synthetic strategy akin to the principles of multi-component reactions.
Applications of 4 Tert Butoxy 3 Fluoroaniline As a Key Molecular Building Block
Precursors in Pharmaceutical Chemistry Development
The strategic placement of a fluorine atom on the aniline (B41778) ring of 4-tert-Butoxy-3-fluoroaniline significantly influences the physicochemical properties of resulting molecules, such as metabolic stability and binding affinity to biological targets. This has made it a valuable precursor in the development of a range of pharmaceutical agents.
Role in the Design and Synthesis of Advanced Pharmaceutical Intermediates
This compound serves as a key starting material in the synthesis of complex pharmaceutical intermediates. A notable example is its utility in the creation of bisquinoline derivatives. Researchers have synthesized a series of novel bisquinoline compounds connected by a 4-oxy-3-fluoroaniline moiety, which have demonstrated potent in vitro antitumour activities. nih.gov In these syntheses, the aniline nitrogen of a 4-oxy-3-fluoroaniline derivative is used to form a crucial amide linkage with a quinoline-4-carboxylic acid moiety. The tert-butoxy (B1229062) group can serve as a protecting group for the phenol (B47542), which can be deprotected in later synthetic steps if required. This approach highlights the compound's role in constructing intricate molecular architectures designed for therapeutic intervention.
Incorporation into Complex Bioactive Scaffolds, such as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiators
While direct synthesis of approved Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators from this compound is not explicitly detailed in readily available literature, the structural motifs present in this compound are highly relevant to the design of CFTR modulators. CFTR potentiators are small molecules that enhance the function of the CFTR protein, which is defective in individuals with cystic fibrosis. nih.gov The development of these drugs, such as ivacaftor, often involves the use of substituted aniline derivatives to build the core quinoline (B57606) structure. The fluorine and tert-butoxy groups in this compound are desirable features in drug candidates as they can improve metabolic stability and membrane permeability, crucial properties for effective CFTR modulators. researchgate.netdntb.gov.ua
Utility in the Synthesis of Functionalized Amino Acid Derivatives for Targeted Therapeutic Agents
The introduction of fluorine into amino acids can significantly alter their biological properties, making them valuable tools in the development of targeted therapies. researchgate.netrsc.org While specific examples detailing the direct use of this compound for this purpose are not prevalent, its potential as a precursor is clear. The aniline group can be transformed into various functionalities that can then be incorporated into amino acid scaffolds. For instance, the corresponding aryl halide derived from this compound could be used in cross-coupling reactions to synthesize novel fluorinated phenylalanine or tyrosine derivatives. These functionalized amino acids can then be integrated into peptides or other therapeutic agents to enhance their efficacy and selectivity. nih.govbeilstein-journals.org
Building Blocks for Analgesic Compound Analogues
The structural features of this compound are also pertinent to the synthesis of analgesic compounds. Many centrally acting analgesics possess aromatic amine moieties as key pharmacophoric elements. The fluorine atom can enhance the lipophilicity and metabolic stability of a potential drug molecule, which is advantageous for crossing the blood-brain barrier and achieving sustained therapeutic effects. While direct synthetic routes from this compound to established analgesics are not widely published, its potential as a building block for novel analgesic analogues is an area of interest for medicinal chemists seeking to develop new pain management therapies with improved properties.
Contributions to Radiochemistry and Molecular Imaging Agents
The application of this compound extends beyond therapeutics into the realm of diagnostic medicine, particularly in the development of molecular imaging agents.
Use as Precursors for Radiosynthesis of Positron Emission Tomography (PET) Tracers
Positron Emission Tomography (PET) is a powerful imaging technique that utilizes radiolabeled molecules (tracers) to visualize and quantify physiological processes in the body. Fluorine-18 (¹⁸F) is a commonly used positron-emitting radionuclide in PET tracer development due to its favorable decay properties. rsc.orgsemanticscholar.org While direct radiosynthesis using this compound as the immediate precursor for an established PET tracer is not extensively documented, its structure is highly amenable to the incorporation of ¹⁸F.
The aniline group can be converted to a diazonium salt, which can then undergo a Balz-Schiemann reaction or a Sandmeyer-type reaction to introduce ¹⁸F. Alternatively, the tert-butoxy group could be replaced by a suitable leaving group to facilitate nucleophilic radiofluorination. The resulting ¹⁸F-labeled aniline derivative could then be used as a building block in the synthesis of more complex PET tracers targeting specific biological markers, such as receptors or enzymes in the brain or in tumors. nih.govnih.govrsc.org
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 1039941-26-8 |
| Molecular Formula | C10H14FNO |
| Molecular Weight | 183.22 g/mol |
| Appearance | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
Advanced Materials Science Applications
The distinct electronic properties conferred by the fluorine and tert-butoxy substituents on the aniline scaffold make this compound a valuable component in the design of novel functional materials for electronic and optoelectronic applications.
In the realm of optoelectronics, particularly in the development of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), hole-transporting materials (HTMs) play a critical role in device efficiency and stability. The primary function of an HTM is to efficiently extract and transport positive charge carriers (holes) from the active layer to the anode.
While specific research detailing the direct use of this compound in the synthesis of HTMs for perovskite solar cells and OLEDs is not extensively documented in publicly available literature, its structural motifs are highly relevant. The tert-butoxy group can improve the solubility of the resulting HTM in organic solvents, which is crucial for solution-based fabrication processes. Additionally, the bulky nature of this group can help in forming amorphous thin films, which is desirable for uniform charge transport and preventing crystallization that can be detrimental to device performance.
The general synthetic strategy for incorporating fluorinated aniline units into HTMs often involves coupling reactions, such as the Buchwald-Hartwig amination, to link the aniline moiety to a core structure, often a triphenylamine (B166846) or a spirobifluorene scaffold. The aniline nitrogen serves as a convenient point for molecular elaboration.
Table 1: Key Properties of Fluorinated Aniline Derivatives for HTMs
| Property | Influence of Fluorine and tert-Butoxy Groups |
| HOMO Energy Level | Fluorine's electron-withdrawing nature can lower the HOMO level for better energy alignment. |
| Solubility | The tert-butoxy group generally enhances solubility in common organic solvents. |
| Morphology | The bulky tert-butoxy group can promote the formation of amorphous films. |
| Stability | The C-F bond is strong, contributing to improved thermal and electrochemical stability. |
Fluorinated biaryl and polyaryl compounds are an important class of materials used in liquid crystals, organic electronics, and specialty polymers. The introduction of fluorine atoms into the aromatic rings can significantly alter the physical and electronic properties of these materials, such as their liquid crystalline behavior, thermal stability, and charge-transport characteristics.
This compound can serve as a valuable precursor for the synthesis of such compounds. The amino group can be readily converted into other functional groups, such as a diazonium salt, which can then participate in cross-coupling reactions like the Suzuki-Miyaura or Stille coupling to form C-C bonds with other aryl partners. Alternatively, the amino group can be transformed into an iodide or bromide, providing a handle for various palladium-catalyzed cross-coupling reactions.
While specific examples of the synthesis of fluorinated biaryl and polyaryl compounds directly from this compound are not prominently featured in the literature, the fundamental reactivity of the molecule makes it a plausible starting material for such endeavors. The combination of the fluorine and tert-butoxy groups on one of the aryl rings in the final biaryl or polyaryl structure would be expected to impart unique properties to the resulting material.
Table 2: Potential Synthetic Transformations of this compound for Biaryl Synthesis
| Reaction Type | Reagents | Resulting Intermediate |
| Diazotization | NaNO₂, HCl | Diazonium salt |
| Sandmeyer Reaction | CuBr or CuI | 4-tert-Butoxy-1-bromo-2-fluoro-benzene or 4-tert-Butoxy-2-fluoro-1-iodobenzene |
| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, base | N-Aryl-4-tert-butoxy-3-fluoroaniline |
Broader Industrial Chemical Synthesis and Fine Chemical Production
Beyond its potential in advanced materials, this compound is a building block in the broader landscape of industrial and fine chemical synthesis. Its utility stems from the ability to selectively functionalize the molecule at different positions, allowing for the creation of a diverse range of derivatives.
In the pharmaceutical and agrochemical industries, the presence of a fluorine atom in a molecule can often lead to enhanced metabolic stability and improved biological activity. The 3-fluoroaniline (B1664137) moiety is a common feature in a number of bioactive compounds. Therefore, this compound can be considered a valuable starting material for the synthesis of new drug candidates and agrochemicals. The tert-butoxy group can act as a protecting group for the phenol functionality, which can be deprotected under acidic conditions at a later stage in the synthesis if required.
As a fine chemical, this compound is typically produced in relatively small quantities and is used in multi-step syntheses of high-value products. Its synthesis and purification require specialized knowledge and equipment, contributing to its classification as a fine chemical. The demand for such specialized building blocks is driven by the research and development activities in various sectors of the chemical industry.
Future Research Directions and Emerging Paradigms in the Study of 4 Tert Butoxy 3 Fluoroaniline
Development of More Sustainable and Environmentally Benign Synthetic Protocols
The future synthesis of 4-tert-Butoxy-3-fluoroaniline will likely pivot towards green chemistry principles, minimizing waste and environmental impact. Traditional multi-step syntheses for substituted anilines often involve harsh reagents and generate significant waste streams. uva.nl Future research will focus on developing more atom-economical and energy-efficient pathways.
Key areas of investigation will include:
Photochemical Synthesis: Harnessing light energy to drive reactions offers a green alternative to thermally-driven processes. A potential strategy involves the condensation of amines with functionalized cyclohexanones, followed by a photoredox and cobalt-based catalytic system to achieve aromatization, bypassing common issues in aromatic chemistry. repec.org
Biocatalysis: The use of enzymes could offer highly selective and environmentally benign routes. Engineered enzymes could potentially perform specific fluorination or amination steps on precursor molecules under mild aqueous conditions.
Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability. Developing a flow-based synthesis for this compound would allow for precise control over reaction parameters, potentially increasing yield and purity while minimizing solvent usage.
Alternative Solvents: Research into replacing conventional volatile organic compounds (VOCs) with greener alternatives like supercritical fluids (e.g., scCO₂), ionic liquids, or deep eutectic solvents will be crucial for reducing the environmental footprint of its synthesis.
| Sustainable Approach | Principle | Potential Advantage for this compound Synthesis |
| Photoredox Catalysis | Uses light to initiate chemical transformations via single-electron transfer. | Mild reaction conditions, high selectivity, avoids harsh reagents. repec.org |
| Biocatalysis | Employs enzymes to catalyze specific chemical reactions. | High stereo- and regioselectivity, biodegradable catalyst, aqueous reaction media. |
| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream. | Enhanced heat and mass transfer, improved safety, easier scalability, and automation. |
| Green Solvents | Use of environmentally friendly solvents like water, scCO₂, or ionic liquids. | Reduced toxicity and environmental pollution, potential for easier product separation. |
Exploration of Novel Catalytic Systems for Highly Selective Derivatization
The functionalization of the this compound scaffold is key to creating novel molecules with desired properties. Like other anilines, the aromatic ring is activated towards electrophilic substitution, but controlling the position of derivatization can be challenging. wikipedia.org Future research will heavily rely on the development of sophisticated catalytic systems to achieve high regioselectivity.
Promising avenues include:
C-H Activation/Functionalization: Transition-metal catalysis, particularly with palladium, offers a powerful tool for directly converting C-H bonds into new functional groups. A general strategy for para-selective C–H olefination of aniline (B41778) derivatives has been developed using a Pd/S,O-ligand catalytic system, which could be adapted to target the ortho-position to the amine group in this compound. uva.nl
Directed Ortho-Metalation (DoM): The amino group can direct lithiation to the adjacent C-H bond (position 6), which can then be quenched with various electrophiles. Catalytic variants of this process would enhance its efficiency.
Photocatalysis: Visible-light photocatalysis can enable novel transformations under mild conditions, including radical-based functionalization that could offer different selectivity profiles compared to traditional ionic reactions.
| Catalytic Strategy | Target Transformation | Potential Site on Scaffold | Anticipated Benefit |
| Palladium-Catalyzed C-H Olefination | Introduction of a vinyl group. | Position 2 or 6 | Direct functionalization without pre-activating the ring. uva.nl |
| Directed Ortho-Metalation (DoM) | Introduction of various electrophiles (e.g., -CHO, -COOH, -SiMe₃). | Position 6 | High regioselectivity driven by the directing amino group. |
| Copper-Catalyzed Cross-Coupling | Formation of C-N, C-O, or C-S bonds. | At the amino group (N-H functionalization). | Synthesis of diverse diarylamines, ethers, or thioethers. researchgate.net |
| Nickel-Catalyzed Amination | Introduction of a secondary or tertiary amine. | At the amino group (N-arylation/alkylation). | Efficient construction of complex amine structures. |
Advanced Computational Modeling for Expedited Discovery and Mechanistic Insights
Computational chemistry is an indispensable tool for accelerating research by predicting molecular properties and reaction outcomes. nih.gov For this compound, methods like Density Functional Theory (DFT) can provide profound insights. chemrxiv.org
Future computational studies will likely focus on:
Reactivity Prediction: DFT calculations can determine electron density, map molecular electrostatic potential (MEP), and analyze frontier molecular orbitals (HOMO/LUMO). chemrxiv.orgbohrium.com This information helps predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of selective derivatization strategies.
Mechanism Elucidation: Modeling reaction pathways and transition states for potential catalytic cycles can help in understanding reaction mechanisms and optimizing conditions for higher yields and selectivity. Studies on intramolecular radical additions to substituted anilines have successfully used DFT to understand the importance of polar effects. beilstein-journals.orgd-nb.info
Property Prediction: Computational models can predict various physicochemical properties of novel derivatives, such as solubility, stability, and electronic properties (e.g., band gap). researchgate.net This allows for the in silico screening of virtual compound libraries before committing to synthetic efforts.
| Computational Method | Information Gained | Application in Research |
| Density Functional Theory (DFT) | Electronic structure, optimized geometry, vibrational frequencies. asianpubs.org | Predicting reactivity, spectroscopic data (IR, NMR), and thermodynamic stability. bohrium.comdergipark.org.tr |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution and identifies sites for electrophilic/nucleophilic attack. | Guiding regioselective derivatization strategies. chemrxiv.org |
| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Determines electron-donating/accepting capabilities and electronic transition properties. researchgate.net | Assessing chemical reactivity and potential applications in electronic materials. chemrxiv.org |
| Quantum Theory of Atoms in Molecules (QTAIM) | Characterizes chemical bonds and non-covalent interactions. | Understanding intermolecular forces in supramolecular assemblies. |
| Transition State Theory Modeling | Calculates activation energies and reaction pathways. | Elucidating reaction mechanisms and optimizing catalytic processes. beilstein-journals.orgd-nb.info |
Integration into Supramolecular Assemblies and Nanomaterials Science
The structural features of this compound—a hydrogen-bond-donating amino group, a bulky tert-butoxy (B1229062) group, and an electron-rich aromatic ring with a fluorine substituent—make it an intriguing candidate for materials science. Aniline derivatives are known to form a variety of hydrogen-bonded complexes and are foundational to supramolecular science. researchgate.net
Future research could explore:
Self-Assembled Monolayers (SAMs): The aniline moiety could anchor to specific surfaces, with the tert-butoxy and fluoro groups controlling the packing and surface properties of the resulting monolayer.
Liquid Crystals: By incorporating this molecule into larger, rigid structures, its steric and polar characteristics could be exploited to design new liquid crystalline materials.
Functional Polymers: this compound can serve as a monomer for the synthesis of novel polyanilines. rsc.org The fluorine and tert-butoxy substituents would modulate the polymer's electronic properties, solubility, and morphology, potentially leading to applications in sensors, coatings, or organic electronics. The polymerization of substituted anilines is known to produce varied morphologies, from nanotubes to hollow microspheres, depending on the substituents. acs.org
Application of High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries
Combinatorial chemistry, which involves the systematic synthesis of a large number of diverse compounds, coupled with high-throughput screening (HTS), is a cornerstone of modern drug discovery. nih.gov this compound is an ideal scaffold for the creation of such chemical libraries.
The process would involve:
Library Design: A virtual library of derivatives would be designed by computationally evaluating the "drug-likeness" and diversity of compounds formed by attaching various building blocks to the aniline scaffold.
Combinatorial Synthesis: Using automated or parallel synthesis techniques, the designed library would be synthesized. Functionalization could occur at the amino group (e.g., acylation, alkylation) or on the aromatic ring through methods like C-H activation.
High-Throughput Screening (HTS): The library of new compounds would be screened against a wide array of biological targets (e.g., enzymes, receptors) to identify "hits"—compounds that show activity. thermofisher.com The quality of HTS libraries is critical for the success of drug discovery programs. nih.gov
This approach allows for the rapid exploration of the chemical space around the this compound core, significantly increasing the probability of discovering novel bioactive molecules for pharmaceuticals or agrochemicals. nih.govku.edu
| Scaffold Position | Reaction Type | Example Building Blocks | Resulting Diversity |
| Amino Group (N-H) | Amide Coupling | Carboxylic acids, acid chlorides | Diverse amides |
| Amino Group (N-H) | Reductive Amination | Aldehydes, ketones | Secondary and tertiary amines |
| Aromatic Ring (C-H) | Suzuki Coupling | Boronic acids | Biaryl structures |
| Aromatic Ring (C-H) | Buchwald-Hartwig Amination | Amines, amides | Di- and tri-arylamines |
Q & A
Q. Basic
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates the target compound from unreacted aniline or tert-butanol byproducts.
- Recrystallization : Use tert-butyl methyl ether (TBME) or hexane to exploit solubility differences .
- Quality control : Purity ≥97% (by GC/HPLC) is critical for reproducibility in catalysis. Validate via melting point analysis (mp 38–41°C for analogous fluoroanilines) .
How does the tert-butoxy group influence the electronic properties of 3-fluoroaniline in cross-coupling reactions?
Advanced
The tert-butoxy group acts as a strong electron-donating group (EDG), activating the aromatic ring toward electrophilic substitution while sterically hindering ortho positions. Key effects:
- Suzuki-Miyaura coupling : Enhanced para reactivity with arylboronic acids (e.g., 2-benzyloxy-4-fluorophenylboronic acid) under Pd catalysis .
- Electronic modulation : The EDG increases electron density at the amino group, altering pKa (predicted ~3.5–4.0) and solubility in acidic media .
- Steric effects : Bulky tert-butoxy groups may suppress unwanted dimerization in Ullmann or Buchwald-Hartwig aminations .
What analytical techniques are essential for characterizing this compound in multi-step syntheses?
Q. Basic
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., tert-butoxy integration at δ 1.3 ppm for 9H, aromatic protons at δ 6.5–7.2 ppm) .
- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (e.g., C₁₀H₁₅FNO requires m/z 184.1136).
- FT-IR : Identify NH₂ stretches (~3400 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
How can researchers address low reproducibility in synthetic yields when scaling up this compound?
Advanced
Scale-up challenges often stem from:
- Heat transfer inefficiencies : Use microwave-assisted synthesis for uniform heating in large batches.
- Oxygen sensitivity : Degradation of the amino group under aerobic conditions requires inert atmospheres (N₂/Ar) .
- Process optimization : Pilot-scale studies (mg to kg batches) should adjust stoichiometry (e.g., 1.2 eq tert-butanol to compensate for volatility) .
What role does this compound play in designing fluorinated pharmaceuticals?
Advanced
This compound serves as a versatile intermediate:
- Protease inhibitors : The fluorine atom enhances metabolic stability, while the tert-butoxy group improves lipophilicity for membrane permeability .
- Radioactive labeling : ¹⁸F derivatives are synthesized via nucleophilic fluorination of nitro precursors .
- SAR studies : Modifying the alkoxy chain length (e.g., hexyloxy vs. tert-butoxy) impacts target binding affinity .
How should researchers handle conflicting data in bioactivity studies involving this compound derivatives?
Q. Methodological
- Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) to rule out decomposition .
- Dose-response curves : Ensure linearity across concentrations to identify non-specific effects.
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance in replicate studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
